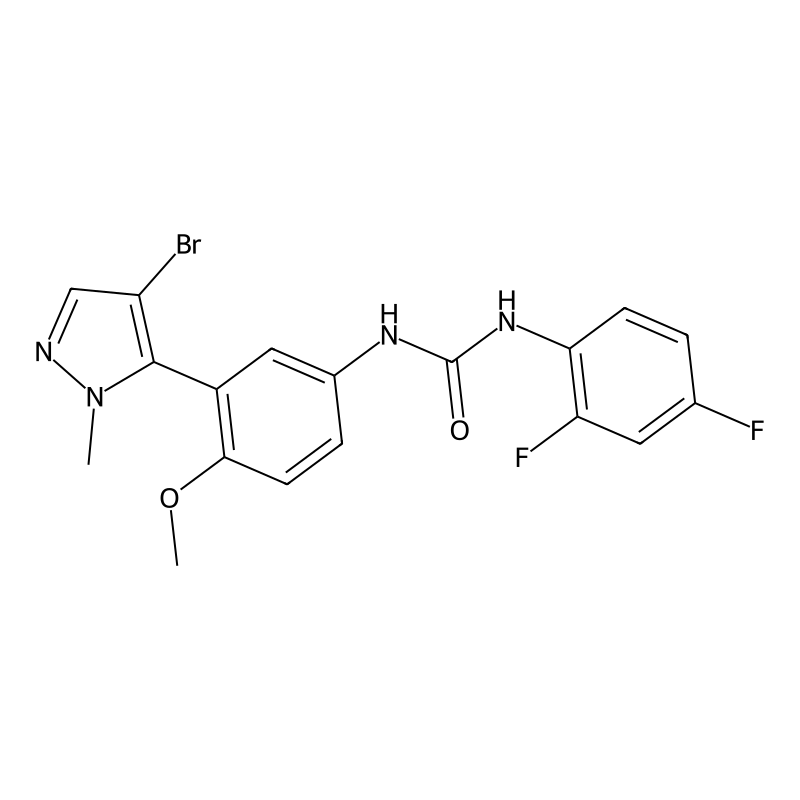

Nelotanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nelotanserin (CAS: 839713-36-9), also known as APD-125, is a potent and selective inverse agonist of the serotonin 5-HT2A receptor. Unlike neutral antagonists which only block agonist binding, inverse agonists like nelotanserin reduce the receptor's basal, constitutive activity, a critical functional difference for researchers studying G-protein coupled receptor signaling. Developed for its potential to modulate sleep architecture and psychosis, its value in a procurement context lies in its high selectivity against related 5-HT2C and 5-HT2B receptors, offering a more targeted tool for isolating 5-HT2A-specific pathways compared to broader spectrum antipsychotics or less selective classical antagonists.

References

- [1] Al-Shamma, H. A., et al. (2010). Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia. Journal of Pharmacology and Experimental Therapeutics, 332(1), 281–290.

- [2] Teegarden, B. R., et al. (2010). Discovery of 1-[3-(4-bromo-2-methyl-2h-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (nelotanserin) and related 5-hydroxytryptamine2A inverse agonists for the treatment of insomnia. Journal of Medicinal Chemistry, 53(5), 2235-2244.

- [3] Nelotanserin. PubChem Compound Summary for CID 11683556.

- [4] Nelotanserin. Inxight Drugs Database.

- [5] Vázquez-Cabrera, R., et al. (2024). Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain. British Journal of Pharmacology.

- [6] García-Bea, A., et al. (2021). Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex. Neuropsychopharmacology, 46(10), 1836–1844.

Selecting a 5-HT2A receptor ligand based on primary target affinity alone is a critical procurement error that can compromise experimental validity. Common substitutes like ketanserin are now understood to be functionally distinct, acting as partial agonists on Gq/11 proteins, not inverse agonists. This introduces confounding variables when studying pathways dependent on reducing basal receptor activity. Broader-spectrum antipsychotics, such as risperidone, introduce significant off-target effects due to high-affinity binding at dopamine D2 and other receptors, making it impossible to attribute observed effects solely to 5-HT2A modulation. Even highly selective compounds can differ; pimavanserin, another 5-HT2A inverse agonist, has a distinct binding profile and regulatory history that makes it unsuitable as a direct drop-in replacement without re-validation. Procuring Nelotanserin is a deliberate choice for its specific combination of potent inverse agonism and a well-defined selectivity profile, ensuring clearer, more reproducible results in 5-HT2A-focused research.

References

- [1] García-Bea, A., et al. (2021). Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex. Neuropsychopharmacology, 46(10), 1836–1844.

- [2] Stahl, S. M. (2014). Mechanism of action of risperidone. Psychopharmacology Institute.

- [3] Hacksell, U. (2016). Pimavanserin for psychosis in patients with Parkinson's disease. Current Psychiatry, 15(7), 48-50.

- [4] NUPLAZID® (pimavanserin) Proposed Mechanism of Action. Acadia Pharmaceuticals Inc.

High Functional Potency as a 5-HT2A Inverse Agonist

Nelotanserin demonstrates potent inverse agonism at the human 5-HT2A receptor with an IC50 of 1.7 nM in a functional inositol phosphate accumulation assay. This indicates a strong ability to reduce the receptor's constitutive (basal) activity, a key functional attribute not present in neutral antagonists like ketanserin, which merely block agonist binding without affecting this baseline signaling. This property is critical for experiments designed to investigate the physiological roles of constitutive 5-HT2A receptor activity.

| Evidence Dimension | Functional Inverse Agonist Potency (IC50) |

| Target Compound Data | 1.7 nM (Nelotanserin) |

| Comparator Or Baseline | Ketanserin (classified as a neutral antagonist or partial agonist, lacks significant inverse agonist activity) |

| Quantified Difference | Qualitatively different mechanism of action (inverse agonism vs. neutral antagonism/partial agonism) |

| Conditions | Functional inositol phosphate (IP) accumulation assay with human 5-HT2A receptors. |

For studies requiring suppression of baseline 5-HT2A receptor signaling, Nelotanserin's proven inverse agonism provides a clear functional advantage over neutral antagonists.

Superior Receptor Subtype Selectivity for 5-HT2A over 5-HT2C

Nelotanserin exhibits a high degree of selectivity for the 5-HT2A receptor over the closely related 5-HT2C subtype. Functional assays show its potency at 5-HT2C is 79 nM, which is approximately 46-fold weaker than its 1.7 nM potency at 5-HT2A. This selectivity is a key differentiator from less selective, older compounds and is critical for ensuring that observed biological effects can be confidently attributed to 5-HT2A modulation, thereby improving experimental reproducibility and clarity of interpretation.

| Evidence Dimension | Receptor Potency Ratio (IC50 5-HT2C / IC50 5-HT2A) |

| Target Compound Data | ~46.5 (79 nM / 1.7 nM) |

| Comparator Or Baseline | General multi-receptor antagonists which often have comparable affinities for 5-HT2A and 5-HT2C. |

| Quantified Difference | 46.5-fold functional selectivity for 5-HT2A over 5-HT2C. |

| Conditions | In vitro functional assays (inositol phosphate accumulation). |

This high selectivity minimizes confounding results from 5-HT2C receptor activity, making it a more precise tool for isolating 5-HT2A-mediated pathways.

Clean Profile: Negligible Affinity for Dopamine D2 Receptors

Unlike many atypical antipsychotics used as 5-HT2A antagonists, Nelotanserin is functionally devoid of significant affinity for the dopamine D2 receptor. For comparison, the widely used benchmark compound Risperidone has a very high affinity for the D2 receptor, with a Ki of 3.2 nM. This clean separation from the dopaminergic system is a primary reason for procuring Nelotanserin, as it allows researchers to modulate 5-HT2A pathways without the complex and often dominant confounding effects of D2 receptor blockade, such as motor side effects or altered reward processing.

| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |

| Target Compound Data | No appreciable affinity reported (>300 nM, similar to Pimavanserin's profile) |

| Comparator Or Baseline | Risperidone: 3.2 nM |

| Quantified Difference | >100-fold lower affinity for D2 receptor compared to a standard atypical antipsychotic. |

| Conditions | In vitro radioligand binding assays. |

This ensures that experimental outcomes are not confounded by dopamine system modulation, a critical factor for studies in neuropsychiatry and motor control.

Formulation Compatibility: Good Solubility in DMSO for In Vitro Use

For laboratory use, Nelotanserin demonstrates excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro assays. Technical datasheets report solubility in DMSO up to 250 mg/mL (571.77 mM), ensuring ease of handling and processability for cell-based and biochemical experiments. This high solubility facilitates the creation of concentrated stock solutions, simplifying serial dilutions and minimizing the final solvent concentration in experimental media, which is crucial for maintaining cell viability and assay integrity. This practical handling characteristic is a key procurement consideration for high-throughput screening and routine laboratory workflows.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | 250 mg/mL (571.77 mM) |

| Comparator Or Baseline | Standard laboratory requirement for high-concentration stock solutions. |

| Quantified Difference | High solubility enables straightforward preparation of concentrated stocks. |

| Conditions | Standard laboratory conditions. |

High DMSO solubility simplifies stock solution preparation and experimental design, reducing the risk of compound precipitation and improving workflow efficiency for in vitro studies.

Isolating 5-HT2A-Mediated Signaling from Dopaminergic Cross-Talk

Nelotanserin is the right choice for studies aiming to dissect the specific role of 5-HT2A receptors in neuronal circuits where concomitant D2 receptor blockade would confound the results. Its lack of appreciable D2 affinity, in stark contrast to compounds like risperidone, allows for unambiguous attribution of observed effects to the serotonergic system.

Probing the Effects of Reducing Constitutive 5-HT2A Activity

When the research question involves understanding the function of basal 5-HT2A receptor activity, Nelotanserin's potent inverse agonism (IC50 = 1.7 nM) makes it a more suitable tool than neutral antagonists like ketanserin. This is particularly relevant in models of neuropsychiatric disorders where receptor hyperactivity is hypothesized to be a key pathological feature.

Differentiating 5-HT2A vs. 5-HT2C Receptor Functions in CNS Models

With its ~46-fold functional selectivity for 5-HT2A over 5-HT2C receptors, Nelotanserin is well-suited for experiments designed to distinguish the physiological roles of these two closely related subtypes. This selectivity ensures that results are not muddied by significant off-target effects at 5-HT2C, a common issue with less selective first-generation compounds.

In Vivo Studies of Sleep Architecture Modulation

Nelotanserin has been documented to increase non-rapid eye movement (NREM) sleep and deep sleep in preclinical models. Its specific mechanism as a 5-HT2A inverse agonist makes it a valuable tool for investigating the serotonergic regulation of sleep consolidation, distinguishing its effects from broader-acting hypnotics that target other systems like GABA or histamine.

References

- [1] Stahl, S. M. (2014). Mechanism of action of risperidone. Psychopharmacology Institute.

- [2] Al-Shamma, H. A., et al. (2010). Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia. Journal of Pharmacology and Experimental Therapeutics, 332(1), 281–290.

- [4] García-Bea, A., et al. (2021). Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex. Neuropsychopharmacology, 46(10), 1836–1844.

- [5] Nelotanserin. Inxight Drugs Database.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2A [HSA:3356] [KO:K04157]

Other CAS

Wikipedia

Dates

2: Teegarden BR, Li H, Jayakumar H, Strah-Pleynet S, Dosa PI, Selaya SD, Kato N,

3: Al-Shamma HA, Anderson C, Chuang E, Luthringer R, Grottick AJ, Hauser E,

Explore Compound Types

C7H6N2O4

C7H6N2O4